molecular formula C19H21NO4 B4263135 4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4263135
M. Wt: 327.4 g/mol
InChI Key: KGSHEUAYCZNEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as EDDQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EDDQ is a derivative of the naturally occurring compound, tetrahydroquinoline, and has been synthesized in the laboratory using various methods.

Mechanism of Action

The mechanism of action of 4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, studies have suggested that it exerts its effects by inhibiting various cellular pathways, including the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to reduce inflammation and oxidative stress, and enhance the immune response.

Advantages and Limitations for Lab Experiments

4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in laboratory experiments. It is readily available and can be synthesized using various methods. 4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is also stable and can be stored for extended periods without degradation. However, 4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has some limitations, including its low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of 4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the study of 4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone's mechanism of action and its effects on cellular pathways. Additionally, further research is needed to optimize the synthesis of 4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and improve its solubility in water.

Scientific Research Applications

4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against bacterial and fungal infections.

properties

IUPAC Name

4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-24-13-7-5-6-12(8-13)15-11-18(21)20-16-9-14(22-2)10-17(23-3)19(15)16/h5-10,15H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSHEUAYCZNEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 2
4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 3
Reactant of Route 3
4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
Reactant of Route 5
4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(3-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.